molecular formula C16H22N4O2 B14763740 4-Imidazo[4,5-c]pyridin-1-yl-piperidine-1-carboxylic acid tert-butyl ester

4-Imidazo[4,5-c]pyridin-1-yl-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B14763740
M. Wt: 302.37 g/mol
InChI Key: FHPKODOXWZATKZ-UHFFFAOYSA-N
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Description

4-Imidazo[4,5-c]pyridin-1-yl-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features an imidazopyridine core fused with a piperidine ringThe imidazopyridine moiety is known for its diverse biological activities, making it a valuable scaffold in the synthesis of pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imidazo[4,5-c]pyridin-1-yl-piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the imidazopyridine core can be synthesized via a condensation reaction between a pyridine derivative and an imidazole derivative . The piperidine ring is then introduced through nucleophilic substitution reactions, followed by esterification to attach the tert-butyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of catalysts and optimized reaction conditions is crucial to ensure high purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

4-Imidazo[4,5-c]pyridin-1-yl-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-Imidazo[4,5-c]pyridin-1-yl-piperidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Imidazo[4,5-c]pyridin-1-yl-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The imidazopyridine core is known to modulate various biological pathways, including enzyme inhibition and receptor binding. This compound can influence cellular processes by binding to proteins and altering their function, thereby exerting its pharmacological effects .

Properties

Molecular Formula

C16H22N4O2

Molecular Weight

302.37 g/mol

IUPAC Name

tert-butyl 4-imidazo[4,5-c]pyridin-1-ylpiperidine-1-carboxylate

InChI

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)19-8-5-12(6-9-19)20-11-18-13-10-17-7-4-14(13)20/h4,7,10-12H,5-6,8-9H2,1-3H3

InChI Key

FHPKODOXWZATKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=NC3=C2C=CN=C3

Origin of Product

United States

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